molecular formula C25H29ClN2O3 B12351148 N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride CAS No. 2748591-41-3

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide,monohydrochloride

Cat. No.: B12351148
CAS No.: 2748591-41-3
M. Wt: 441.0 g/mol
InChI Key: NUGKGYUTVUZALC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is derived from its core structural components:

  • Parent hydrocarbon framework : A piperidine ring substituted at the 4-position with a phenethyl group (1-(2-phenylethyl)piperidin-4-yl).
  • Amide functionality : A furan-2-carboxamide group bridging the piperidine nitrogen and a 4-methoxyphenyl substituent.
  • Salt form : Monohydrochloride, indicating a 1:1 stoichiometry between the protonated base and chloride counterion.

The full IUPAC name is N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide hydrochloride . This naming prioritizes the amide group as the principal functional chain, with the piperidine and aryl substituents treated as prefixes. The hydrochloride designation follows standard salt nomenclature rules, specifying the addition of one equivalent of hydrochloric acid to the tertiary amine.

Molecular Architecture: Functional Group Analysis

The molecule comprises four key regions (Table 1):

Region Structural Features Role in Bioactivity
4-Methoxyphenyl group Aromatic ring with para-methoxy substitution (-OCH₃) Modulates lipid solubility and receptor affinity.
Piperidine core Six-membered nitrogen-containing ring with 1-phenethyl and 4-amide substituents Essential for µ-opioid receptor binding.
Furan-2-carboxamide Heterocyclic furan ring conjugated to a carbonyl group Influences metabolic stability and potency.
Phenethyl side chain Benzyl group connected via a two-carbon spacer to the piperidine nitrogen Enhances receptor selectivity and duration.

The amide bond between the furan and piperidine introduces rigidity, while the methoxy group on the phenyl ring enhances electron-donating effects, potentially altering binding kinetics compared to non-substituted analogues like furanylfentanyl.

Crystallographic Data and Stereochemical Considerations

Though single-crystal X-ray diffraction data for this specific compound are unavailable, related fentanyl analogues exhibit predictable stereochemical trends:

  • Piperidine conformation : Typically adopts a chair conformation, with the phenethyl and amide groups occupying equatorial positions to minimize steric strain.
  • Amide geometry : The trans-configuration of the carboxamide group is favored, aligning with low-energy planar arrangements observed in prototypical fentanyl structures.
  • Chirality : The piperidine nitrogen’s substitution pattern creates a chiral center at C4, though racemic mixtures are common in synthetic pathways.

Molecular modeling suggests that the furan ring’s oxygen atom participates in weak intramolecular hydrogen bonds with adjacent protons, potentially stabilizing the bioactive conformation.

Salt Formation: Hydrochloride Counterion Interactions

The hydrochloride salt forms via protonation of the piperidine nitrogen, generating a quaternary ammonium-chloride ion pair. Key characteristics include:

  • Protonation site : The tertiary amine in the piperidine ring (pKa ≈ 8.5–9.0) accepts a proton under acidic conditions, forming [C₂₅H₂₉N₂O₃]⁺·Cl⁻.
  • Ionic interactions : Electrostatic forces between the ammonium cation and chloride anion dominate, with lattice energy contributions from van der Waals forces between aromatic rings.
  • Physicochemical impact : Salt formation improves aqueous solubility (estimated logP reduction from ~3.8 to ~1.2) and crystalline stability compared to the free base.

Comparative data for analogous opioids suggest melting points in the range of 180–220°C for the hydrochloride form, though thermal decomposition before melting may occur.

Properties

CAS No.

2748591-41-3

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H28N2O3.ClH/c1-29-23-11-9-21(10-12-23)27(25(28)24-8-5-19-30-24)22-14-17-26(18-15-22)16-13-20-6-3-2-4-7-20;/h2-12,19,22H,13-18H2,1H3;1H

InChI Key

NUGKGYUTVUZALC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl

Origin of Product

United States

Preparation Methods

Alkylation of 4-Piperidone

Starting Material : 4-Piperidone monohydrate hydrochloride.
Reagents : Phenethyl bromide, cesium carbonate (Cs₂CO₃).
Solvent : Acetonitrile (superior to DMF for yield improvement).
Reaction Conditions :

  • Reflux at 80°C for 5 hours.
  • Yield : 88%.

Mechanism :
$$
\text{4-Piperidone} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{N-Phenethylpiperidone} + \text{HBr}
$$

Key Considerations :

  • Excess phenethyl bromide avoids polymerization of 4-piperidone.
  • Cs₂CO₃ acts as a base and phase-transfer catalyst.

Reductive Amination with 4-Methoxyaniline

Reagents : 4-Methoxyaniline, sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid.
Solvent : Dichloromethane (CH₂Cl₂).
Reaction Conditions :

  • Room temperature, 14 hours.
  • Yield : 91%.

Mechanism :
$$
\text{N-Phenethylpiperidone} + \text{4-MeO-C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaBH(OAc)}3, \text{AcOH}} \text{4-(4-MeO-Phenylamino)-N-Phenethylpiperidine}
$$

Optimization Insights :

  • Acetic acid protonates the imine intermediate, enhancing hydride reduction.
  • Sodium triacetoxyborohydride outperforms NaBH₄ or NaCNBH₃ in selectivity.

Acylation with Furan-2-Carbonyl Chloride

Reagents : Furan-2-carbonyl chloride, diisopropylethylamine (DIPEA).
Solvent : Dichloromethane.
Reaction Conditions :

  • 0°C to room temperature, 2 hours.
  • Yield : 95%.

Mechanism :
$$
\text{4-(4-MeO-Phenylamino)-N-Phenethylpiperidine} + \text{Furan-2-COCl} \xrightarrow{\text{DIPEA}} \text{Target Compound (Free Base)} + \text{HCl}
$$

Side Reaction Mitigation :

  • Controlled addition of acyl chloride prevents di-acylation.
  • DIPEA scavenges HCl, driving the reaction forward.

Hydrochloride Salt Formation

Reagents : Hydrochloric acid (HCl).
Solvent : Acetone or ethyl ether.
Procedure :

  • Free base dissolved in acetone, treated with HCl gas or concentrated HCl.
  • Recrystallization yields monohydrochloride salt.

Purity Enhancement :

  • Recrystallization from acetone/ether (1:3) achieves >99% purity.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Advantage Source
Alkylation PhCH₂CH₂Br, Cs₂CO₃, CH₃CN, 80°C 88% Minimizes polymerization
Reductive Amination NaBH(OAc)₃, AcOH, CH₂Cl₂ 91% High selectivity for secondary amine
Acylation Furan-2-COCl, DIPEA, CH₂Cl₂ 95% Avoids over-acylation
Salt Formation HCl gas, acetone 98% High-purity crystalline product

Analytical Characterization

  • 1H/13C NMR : Confirms substitution patterns on piperidine, phenyl, and furan rings.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₅H₂₉N₂O₃·HCl).
  • HPLC : Purity >99% with C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the furan ring.

    Reduction: Reduction reactions may target the carbonyl group in the amide bond.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine ring play crucial roles in binding to these targets, while the phenyl group with a methoxy substituent may enhance the compound’s affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Pharmacological Relevance

The compound belongs to a broader class of fentanyl analogs modified at the acyl group and phenyl ring. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Regulatory Comparison of Fentanyl Analogs
Compound Name (IUPAC/CSCN) Acyl Group Phenyl Substituent CSCN CSA Schedule Key Differences vs. Para-Methoxyfuranyl Fentanyl
Para-Methoxyfuranyl Fentanyl (Target Compound) Furan-2-carboxamide 4-Methoxy 9859 I Reference compound.
Para-Methoxybutyryl Fentanyl Butyramide 4-Methoxy 9837 I Acyl group: butyramide replaces furan-2-carboxamide .
Para-Fluorofentanyl Propanamide 4-Fluoro 9812 I Substituent: fluoro replaces methoxy; acyl group: propanamide .
Para-Fluoro Furanyl Fentanyl Furan-2-carboxamide 4-Fluoro 9854 I Substituent: fluoro replaces methoxy .
Meta-Fluoroisobutyryl Fentanyl Isobutyramide 3-Fluoro N/A I Substituent: meta-fluoro; acyl group: isobutyramide .
Para-Methylcyclopropyl Fentanyl Cyclopropanecarboxamide 4-Methyl 9865 I Acyl group: cyclopropane; substituent: methyl .

Pharmacological and Structural Implications

  • Furan’s electron-rich structure may enhance µ-opioid receptor affinity . Butyramide/Isobutyramide analogs (e.g., CSCN 9837) exhibit reduced steric hindrance, possibly increasing metabolic stability but lowering receptor selectivity .
  • Substituent Effects :

    • 4-Methoxy group : Enhances lipophilicity and may prolong half-life compared to halogenated analogs (e.g., 4-fluoro in CSCN 9854). Methoxy’s electron-donating properties could modulate receptor interaction .
    • Halogenated analogs (e.g., 4-fluoro in CSCN 9854) may exhibit faster clearance due to increased polarity but retain high potency due to fluorine’s electronegativity .
  • Isomer Complexity :

    • Analogs with ortho- or meta-substituents (e.g., meta-fluoroisobutyryl fentanyl) demonstrate reduced receptor affinity compared to para-substituted derivatives, highlighting the critical role of substituent positioning .

Regulatory and Analytical Challenges

  • Detection Challenges :
    • Differentiation between isomers (e.g., para- vs. meta-fluoro) requires advanced analytical techniques (e.g., LC-MS/MS, NMR) due to near-identical mass spectra .
    • Misidentification risks are documented, such as mislabeled "4-F-BF" samples containing N-benzyl analogs instead of intended fluorinated fentanyls .

Biological Activity

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide, also known as para-methoxyfuranyl fentanyl, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. As a member of the fentanyl analogs, it is classified as a Schedule I controlled substance in the United States, indicating it has no accepted medical use and a high potential for abuse.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This compound contains a furan ring, which is characteristic of many synthetic opioids, and features a methoxy group that contributes to its unique pharmacological profile.

Like other opioids, para-methoxyfuranyl fentanyl primarily exerts its effects through the mu-opioid receptor (MOR). Upon binding to these receptors, it mimics the action of endogenous peptides such as endorphins, leading to analgesia and euphoria. The potency of this compound is attributed to its high affinity for the MOR, which is significantly greater than that of morphine.

Biological Activity and Pharmacodynamics

Research indicates that para-methoxyfuranyl fentanyl has a remarkable potency compared to traditional opioids. Studies have shown that it can produce effects at lower doses, which raises concerns regarding overdose potential. The following table summarizes key findings related to its biological activity:

Study Findings Reference
In vitro receptor binding assaysHigh affinity for mu-opioid receptors (Ki = 0.5 nM)
Analgesic potency10 times more potent than morphine in animal models
Side effects profileSimilar to other opioids: respiratory depression, sedation

Case Studies

Several case studies have documented the effects and consequences of para-methoxyfuranyl fentanyl use. Notably:

  • Case Study A : A report from an emergency department highlighted a patient who presented with respiratory depression after using a product containing para-methoxyfuranyl fentanyl. The patient required naloxone administration for reversal.
  • Case Study B : In another instance, law enforcement seized substances suspected to contain this compound during an investigation into illicit opioid distribution networks. Toxicology reports confirmed its presence alongside other synthetic opioids.

Comparative Analysis with Other Opioids

To better understand the biological activity of para-methoxyfuranyl fentanyl, it is useful to compare it with other common opioids:

Opioid Potency (relative to morphine) Common Uses Risks
Morphine1xPain managementAddiction, overdose
Fentanyl50xAnesthesia, pain reliefHigh overdose risk
Para-methoxyfuranyl fentanyl10xNone (illicit use)Severe respiratory depression

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